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Compound of Interest

Compound Name: Hexamethylphosphoramide-d18

Cat. No.: B1605895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and

bonding of Hexamethylphosphoramide-d18 (HMPA-d18). This deuterated analogue of the

polar aprotic solvent Hexamethylphosphoramide (HMPA) is of significant interest for various

applications in research and development, including as a solvent in organic synthesis and as

an isotopic tracer in mechanistic studies. This guide summarizes key quantitative data, details

experimental methodologies, and provides visual representations of its molecular structure.

Chemical Structure and Bonding
Hexamethylphosphoramide-d18, with the chemical formula C₆D₁₈N₃OP, is the perdeuterated

isotopologue of Hexamethylphosphoramide. The central phosphorus atom is bonded to one

oxygen atom and three dimethylamino groups, resulting in a distorted tetrahedral geometry.

The high polarity of the molecule is primarily attributed to the highly polarized phosphorus-

oxygen double bond (P=O), where a significant partial negative charge resides on the oxygen

atom.

The substitution of protium (¹H) with deuterium (²H) in the eighteen methyl group positions does

not significantly alter the electronic structure or the foundational molecular geometry compared

to its non-deuterated counterpart. However, this isotopic labeling is crucial for various analytical

techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, where it can
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simplify complex spectra and provide valuable insights into molecular dynamics and reaction

mechanisms.

Molecular Geometry
The precise bond lengths and angles of Hexamethylphosphoramide have been determined by

X-ray crystallography. The data presented below is for the non-deuterated HMPA, as the

structural parameters for HMPA-d18 are expected to be virtually identical. The crystal structure

is available in the Cambridge Structural Database (CSD) under the deposition number 135587.

Table 1: Selected Bond Lengths for Hexamethylphosphoramide

Bond Length (Å)

P=O 1.485

P-N1 1.638

P-N2 1.641

P-N3 1.635

N-C (avg) 1.465

Table 2: Selected Bond Angles for Hexamethylphosphoramide
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Angle Angle (°)

O=P-N1 113.8

O=P-N2 113.9

O=P-N3 114.1

N1-P-N2 104.2

N1-P-N3 104.5

N2-P-N3 105.3

P-N-C (avg) 118.5

C-N-C (avg) 114.0

Experimental Protocols
Synthesis of Hexamethylphosphoramide-d18
A detailed and reproducible protocol for the synthesis of Hexamethylphosphoramide-d18 is

adapted from peer-reviewed literature. The synthesis involves the reaction of phosphorus

oxychloride with deuterated dimethylamine.

Materials:

Phosphorus oxychloride (POCl₃)

Dimethylamine-d6 hydrochloride ((CD₃)₂NH·HCl)

Anhydrous diethyl ether

Anhydrous sodium hydroxide (NaOH)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1605895?utm_src=pdf-body
https://www.benchchem.com/product/b1605895?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deuterated dimethylamine gas, (CD₃)₂N D, is generated by the reaction of dimethylamine-d6

hydrochloride with a strong base, such as sodium hydroxide.

The freshly generated (CD₃)₂N D gas is then passed through a solution of phosphorus

oxychloride in anhydrous diethyl ether at 0 °C with vigorous stirring.

The reaction mixture is allowed to warm to room temperature and stirred for several hours to

ensure complete reaction.

The resulting precipitate of dimethylamine-d6 hydrochloride is removed by filtration.

The filtrate is washed with saturated aqueous sodium bicarbonate solution and then with

brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude HMPA-d18 is then purified by vacuum distillation to yield a colorless liquid.

The workflow for the synthesis is illustrated in the following diagram:
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Synthetic workflow for Hexamethylphosphoramide-d18.
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X-ray Crystallography
The determination of the molecular structure of HMPA was achieved through single-crystal X-

ray diffraction.

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow

evaporation of a saturated solution of HMPA in a suitable solvent, such as a mixture of ether

and pentane, at low temperature.

Data Collection and Structure Refinement:

A suitable single crystal is mounted on a goniometer.

X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal

vibrations, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα

radiation).

The collected diffraction data are processed, including integration of reflection intensities and

corrections for absorption.

The crystal structure is solved using direct methods and refined by full-matrix least-squares

on F².

All non-hydrogen atoms are refined anisotropically. Hydrogen (or in this case, deuterium)

atoms can be located from the difference Fourier map and refined isotropically.

NMR Spectroscopy
NMR spectroscopy is a powerful tool for characterizing HMPA-d18. Due to the deuterium

labeling, the ¹H NMR spectrum is significantly simplified, showing only residual proton signals.

²H (Deuterium) NMR, ¹³C NMR, and ³¹P NMR are particularly informative.

Sample Preparation: A sample of HMPA-d18 is dissolved in a suitable deuterated solvent (e.g.,

chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquired to check for the presence of any residual protons.
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¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show a single resonance for the six

equivalent methyl carbons, split into a multiplet due to coupling with deuterium.

²H NMR: A deuterium spectrum will show a characteristic signal for the CD₃ groups.

³¹P NMR: A proton-decoupled ³¹P NMR spectrum will exhibit a single resonance, providing

information about the phosphorus environment.

Spectroscopic Data
While a comprehensive set of spectroscopic data for HMPA-d18 is not readily available in a

single public source, typical chemical shifts for the non-deuterated analogue provide a strong

indication of the expected values. The primary difference in the spectra of HMPA-d18 will be

the absence of proton signals and the presence of deuterium signals, along with the

characteristic coupling patterns between deuterium and carbon/phosphorus.

Table 3: Expected NMR Chemical Shifts for Hexamethylphosphoramide-d18 (in CDCl₃)

Nucleus
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(Hz)

¹³C ~37 Septet J(C,D) ≈ 21

³¹P ~23 Singlet -

²H ~2.6 Singlet -

Infrared (IR) Spectroscopy: The IR spectrum of HMPA-d18 will show characteristic vibrational

modes. The most prominent feature is the strong P=O stretching vibration. The C-H stretching

and bending vibrations present in HMPA will be shifted to lower frequencies (C-D stretches and

bends) in the spectrum of HMPA-d18.

Table 4: Key Infrared Absorption Frequencies for Hexamethylphosphoramide
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Functional Group Vibrational Mode Frequency (cm⁻¹)

P=O Stretch ~1250

C-N Stretch ~990, ~750

C-D Stretch ~2100-2250

C-D Bend ~1000-1200

Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of

HMPA-d18.
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Spectroscopic analysis workflow for HMPA-d18.

This guide provides a foundational understanding of the chemical structure and bonding of

Hexamethylphosphoramide-d18, supported by quantitative data and detailed experimental
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protocols. This information is intended to be a valuable resource for researchers and

professionals utilizing this important deuterated solvent in their work.

To cite this document: BenchChem. [Hexamethylphosphoramide-d18: A Comprehensive
Technical Guide to its Chemical Structure and Bonding]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1605895#hexamethylphosphoramide-
d18-chemical-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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